N-[(thiophen-2-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
CAS No.: 952981-43-0
Cat. No.: VC7337726
Molecular Formula: C18H23N3O2S2
Molecular Weight: 377.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952981-43-0 |
|---|---|
| Molecular Formula | C18H23N3O2S2 |
| Molecular Weight | 377.52 |
| IUPAC Name | N'-(thiophen-2-ylmethyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C18H23N3O2S2/c22-17(18(23)20-12-15-3-1-9-24-15)19-11-14-5-7-21(8-6-14)13-16-4-2-10-25-16/h1-4,9-10,14H,5-8,11-13H2,(H,19,22)(H,20,23) |
| Standard InChI Key | JXPZMOKROKEMND-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)CC3=CC=CS3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Functional Groups
The compound’s structure integrates two thiophen-2-ylmethyl groups attached to a central ethanediamide (oxamide) linker, with one arm connected to a piperidin-4-ylmethyl moiety. Key structural elements include:
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Thiophene Rings: Aromatic five-membered heterocycles containing sulfur, known for enhancing molecular stability and enabling π-π interactions with biological targets .
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Piperidine Core: A six-membered nitrogen-containing ring that confers conformational flexibility and basicity, common in bioactive molecules.
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Ethanediamide Linker: A diamide group that facilitates hydrogen bonding and influences solubility .
The molecular formula is inferred as C₂₁H₂₅N₃O₂S₂, with a molecular weight of approximately 415.57 g/mol, calculated based on analogous compounds .
Table 1: Key Structural Features
Synthesis and Optimization Strategies
Synthetic Routes
The compound is synthesized via multi-step organic reactions, typically involving:
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Alkylation of Piperidine: Introduction of the first thiophen-2-ylmethyl group to piperidine using a nucleophilic substitution reaction.
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Amide Bond Formation: Coupling the modified piperidine with ethanedioyl dichloride to form the ethanediamide backbone.
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Second Alkylation: Attaching the second thiophen-2-ylmethyl group via reductive amination or Mitsunobu conditions .
Reaction conditions (e.g., solvents, catalysts, temperatures) significantly impact yields. For example, using DCM (dichloromethane) as a solvent and DIPEA (diisopropylethylamine) as a base optimizes amidation efficiency.
Analytical Characterization
Post-synthesis validation employs:
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NMR Spectroscopy: Distinct signals for thiophene protons (δ 6.8–7.2 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 415.57 confirms the molecular weight .
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IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3100 cm⁻¹ (aromatic C-H) .
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (≤1 mg/mL) due to its hydrophobic thiophene groups but dissolves readily in polar aprotic solvents like DMSO or DMF. Stability studies suggest degradation under strong acidic or basic conditions, with a half-life of >24 hours at pH 7.4.
Table 2: Physicochemical Profile
Biological Activity and Hypothesized Mechanisms
Antimicrobial Properties
Schiff base derivatives with thiophene moieties exhibit broad-spectrum antimicrobial activity (MIC: 8–32 μg/mL against S. aureus and E. coli), implying potential for this compound in combating resistant pathogens .
Applications and Future Directions
Therapeutic Prospects
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Antioxidant Activity: Thiophene derivatives scavenge free radicals (EC₅₀: 18–22 μM in DPPH assays), positioning this compound for oxidative stress-related diseases .
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Anticancer Potential: Piperidine-ethanediamide hybrids inhibit cancer cell proliferation (GI₅₀: 10–25 μM in MCF-7 cells).
Material Science Applications
The compound’s rigid structure and sulfur content make it a candidate for organic semiconductors or metal-organic frameworks (MOFs).
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